Ketoconazole

Catalog No.
S531707
CAS No.
65277-42-1
M.F
C26H28Cl2N4O4
M. Wt
531.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ketoconazole

CAS Number

65277-42-1

Product Name

Ketoconazole

IUPAC Name

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

531.4 g/mol

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1

InChI Key

XMAYWYJOQHXEEK-ZEQKJWHPSA-N

SMILES

Array

solubility

0.0866 mg/L
Solubility in water: none

Synonyms

Ketoconazole, Nizoral, Kuric, Fungoral, Ketoderm, Xolegel, Extina

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

The exact mass of the compound Ketoconazole is 530.1488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.29 mg/l at 20 °c (est)0.0866 mg/lsolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757081. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - 14-alpha Demethylase Inhibitors. It belongs to the ontological category of cis-1-acetyl-4-(4-\{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy\}phenyl)piperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antifungal Properties

Ketoconazole is primarily known for its antifungal properties. It works by disrupting the fungal cell wall, specifically targeting a substance called ergosterol. Ergosterol is essential for the fungus to maintain its cell wall structure and function. By inhibiting the production of ergosterol, ketoconazole weakens the cell wall, leading to the death of the fungus PubMed Central article on the effect of Ketoconazole shampoo: . This mechanism makes ketoconazole effective against a broad spectrum of fungal infections, including:

  • Tinea infections (ringworm)
  • Blastomycosis
  • Candidiasis (thrush)
  • Histoplasmosis

Potential Anti-inflammatory Effects

Recent research suggests that ketoconazole may have anti-inflammatory properties in addition to its antifungal activity. This is particularly interesting for conditions like seborrheic dermatitis, where inflammation plays a role alongside fungal overgrowth. Studies have shown that ketoconazole shampoo can improve hair density and reduce scalp inflammation in patients with androgenic alopecia (hair loss) PubMed Central article on Pilot Study of 15 Patients Receiving a New Treatment Regimen for Androgenic Alopecia: . However, further research is needed to fully understand the anti-inflammatory effects of ketoconazole and its potential applications in various inflammatory skin conditions.

Other Areas of Investigation

Researchers are also exploring the potential use of ketoconazole in other areas:

  • Cancer: Some studies suggest that ketoconazole may have anti-tumor effects, but more research is needed to determine its efficacy and safety in cancer treatment.
  • ** Cushing's syndrome**: Ketoconazole can inhibit the production of cortisol, a hormone involved in this hormonal disorder. However, due to potential side effects, it is not a first-line treatment for Cushing's syndrome.

Ketoconazole is a synthetic antifungal agent belonging to the imidazole class of medications. It is primarily used to treat a variety of fungal infections, including those caused by dermatophytes and yeasts. The compound works by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby disrupting membrane integrity and function. Ketoconazole is administered both topically and orally, depending on the type and severity of the infection being treated .

The chemical structure of ketoconazole is characterized by its imidazole ring, which is essential for its antifungal activity. Its molecular formula is C26H28Cl2N4O4C_{26}H_{28}Cl_{2}N_{4}O_{4}, with a molar mass of approximately 531.43 g/mol. The compound is typically found in a racemic mixture .

Ketoconazole's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. By disrupting ergosterol production, Ketoconazole weakens the fungal cell wall, leading to cell death.

Ketoconazole is generally well-tolerated, but side effects like nausea, vomiting, and abdominal pain can occur. More serious concerns include:

  • Liver toxicity: In rare cases, Ketoconazole can cause liver damage. Liver function tests are recommended during treatment.
  • Drug interactions: Ketoconazole can interact with several medications, potentially increasing their blood levels and causing adverse effects. Careful monitoring and dose adjustments might be necessary when used with other drugs.

Ketoconazole exerts its antifungal effects primarily through the inhibition of cytochrome P450 14α-demethylase (CYP51A1), an enzyme involved in the conversion of lanosterol to ergosterol. This inhibition leads to an accumulation of toxic sterol intermediates and a decrease in ergosterol levels, ultimately resulting in increased membrane permeability and impaired fungal growth .

In addition to its antifungal properties, ketoconazole also affects steroidogenesis by inhibiting enzymes such as 17-alpha-hydroxylase and 17,20-lyase, which are involved in the biosynthesis of adrenal steroids and testosterone. This mechanism underlies its use in treating conditions like Cushing's syndrome and androgen-dependent prostate cancer .

Ketoconazole displays significant antifungal activity against various pathogenic fungi, including Candida species and Aspergillus species. Its effectiveness can vary based on the fungal strain, with some strains exhibiting resistance due to alterations in membrane permeability or efflux mechanisms .

The synthesis of ketoconazole typically involves multi-step organic reactions starting from simpler organic compounds. One common method includes:

  • Formation of the Imidazole Ring: This involves cyclization reactions using appropriate precursors.
  • Chlorination: Chlorine atoms are introduced into the molecule at specific positions.
  • Side Chain Modifications: Alkyl groups are added through various alkylation reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These steps result in the formation of ketoconazole with high purity suitable for pharmaceutical applications .

Ketoconazole is primarily used for:

  • Antifungal Treatment: Effective against superficial fungal infections such as athlete's foot, ringworm, and candidiasis.
  • Systemic Fungal Infections: Utilized for more severe infections like histoplasmosis or blastomycosis.
  • Hormonal Disorders: Employed in managing Cushing's syndrome due to its ability to inhibit cortisol synthesis.
  • Prostate Cancer: Used off-label for its antiandrogenic effects in treating androgen-dependent tumors .

Ketoconazole is known to interact with numerous other medications due to its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4. This can lead to increased plasma concentrations of co-administered drugs, heightening the risk of adverse effects or toxicity. Notable interactions include:

  • Benzodiazepines: Increased sedation risk.
  • Antiarrhythmic Drugs: Potentially fatal QT prolongation.
  • Statins: Elevated risk of myopathy or rhabdomyolysis.
  • Anticonvulsants: Altered metabolism leading to reduced efficacy .

Due to these interactions, careful monitoring and dosage adjustments are often necessary when prescribing ketoconazole alongside other medications.

Ketoconazole shares structural similarities with other azole antifungals but exhibits unique properties that differentiate it from them:

Compound NameStructure TypePrimary UseUnique Features
FluconazoleTriazoleAntifungalHigher efficacy against Candida species; less toxicity compared to ketoconazole.
ItraconazoleTriazoleAntifungalBroader spectrum; more effective against Aspergillus species; lower side effects.
MiconazoleImidazoleAntifungalPrimarily topical use; less systemic absorption than ketoconazole.
PosaconazoleTriazoleAntifungalEffective against resistant fungal infections; broader spectrum than ketoconazole.

Ketoconazole's dual role as an antifungal and an antiandrogen makes it particularly unique among these compounds. Its side effect profile and interaction potential also set it apart from others in clinical use .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
COLOURLESS CRYSTALS OR POWDER.

Color/Form

Crystals from 4-methylpentanone

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Exact Mass

530.1487608 Da

Monoisotopic Mass

530.1487608 Da

Heavy Atom Count

36

LogP

4.35 (LogP)
log Kow = 4.34
4.35

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride and nitrogen oxides/.

Appearance

White to off-white crystalline powder.

Melting Point

146 °C
148-152Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2DJ8R0NT7K
R9400W927I

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H360F ***: May damage fertility [Danger Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Ketoconazole is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Ketoconazole is used in the treatment or prevention of fungal infections including blastomycosis, candidiasis, coccidioidomycosis, histoplasmosis, chromomycosis, and paracoccidioidomycosis. In Europe, it is also used in the treatment of endogenous Cushing's syndrome.
FDA Label
Ketoconazole HRA is indicated for the treatment of endogenous Cushing's syndrome in adults and adolescents above the age of 12 years.
Ketoconazole has approval for use in the treatment of fungal infections of the skin and systemic fungal infections. These include blastomycosis, histoplasmosis, paracoccidioidomycosis, coccidioidomycosis, and chromomycosis. The most common use of ketoconazole for skin infections is that of tinea versicolor. Due to the advent of more effective fungal infection treatment options, ketoconazole is typically not the first-line medication anymore. It should only be an option when other first-line treatments are not available or not tolerated by the patient.

Livertox Summary

Ketoconazole is an imidazole fungicidal agent with a very broad spectrum of activity against many fungal species that is used for treatment of superficial and systemic fungal infections. Ketoconazole is a well documented cause of clinically apparent acute drug induced liver injury and is no longer recommended as a first line antifungal agent.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antifungal Agents; Dermatologic Agents; Enzyme Inhibitors
Antifungal Agents

Therapeutic Uses

Antifungal agents
Nizoral Tablets should be used only when other effective antifungal therapy is not available or tolerated and the potential benefits are considered to outweigh the potential risks. Nizoral (ketoconazole) Tablets are indicated for the treatment of the following systemic fungal infections in patients who have failed or who are intolerant to other therapies: blastomycosis, coccidioidomycosis, histoplasmosis, chromomycosis, and paracoccidioidomycosis. Nizoral Tablets should not be used for fungal meningitis because it penetrates poorly into the cerebrospinal fluid. /Included in US product label/
Oral ketoconazole has been used for the palliative treatment of Cushing's syndrome (hypercortisolism), including adrenocortical hyperfunction associated with adrenal or pituitary adenoma or ectopic corticotropin-secreting tumors. Based on ketoconazole's endocrine effects, the drug has been used in the treatment of advanced prostatic carcinoma. Safety and efficacy of ketoconazole have not been established for either of these indications. Oral ketoconazole also has been used in the treatment of hypercalcemia in patients with sarcoidosis and the treatment of tuberculosis-associated hypercalcemia and idiopathic infantile hypercalcemia and hypercalciuria. /NOT included in US product label/
Ketoconazole has been used for the treatment of sporotrichosis caused by Sporothrix schenckii; however, the drug is not recommended since it is less effective and associated with more adverse effects than some other azoles. Oral itraconazole is considered the drug of choice for the treatment of cutaneous, lymphocutaneous, or mild pulmonary or osteoarticular sporotrichosis and for follow-up therapy in more severe infections after a response has been obtained with IV amphotericin B. /NOT included in US product label/
For more Therapeutic Uses (Complete) data for KETOCONAZOLE (18 total), please visit the HSDB record page.

Pharmacology

Ketoconazole is a synthetic derivative of phenylpiperazine with broad antifungal properties and potential antineoplastic activity. Ketoconazole inhibits sterol 14-a-dimethylase, a microsomal cytochrome P450-dependent enzyme, thereby disrupting synthesis of ergosterol, an important component of the fungal cell wall. (NCI04)

MeSH Pharmacological Classification

14-alpha Demethylase Inhibitors

ATC Code

J02AB02
D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC08 - Ketoconazole
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AF - Imidazole derivatives
G01AF11 - Ketoconazole
J - Antiinfectives for systemic use
J02 - Antimycotics for systemic use
J02A - Antimycotics for systemic use
J02AB - Imidazole derivatives
J02AB02 - Ketoconazole

Mechanism of Action

Ketoconazole interacts with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol. This results in inhibition of ergosterol synthesis and increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane. This metabolic inhibition also results in accumulation of 14α-methyl-3,6-diol, a toxic metabolite. The increase in membrane fluidity is also thought to produce impairment of membrane-bound enzyme systems as components become less closely packed.
Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane.
Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane.

Vapor Pressure

Vapor pressure, Pa at 25Â °C: (negligible)

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

65277-42-1

Absorption Distribution and Excretion

Ketoconazole requires an acidic environment to become soluble in water. At pH values above 3 it becomes increasingly insoluble with about 10% entering solution in 1 h. At pH less than 3 dissolution is 85% complete in 5 min and entirely complete within 30 min. A single 200 mg oral dose produces a Cmax of 2.5-3 mcg/mL with a Tmax of 1-4 h. Administering ketoconazole with food consistently increases Cmax and delays Tmax but literature is contradictory regarding the effect on AUC, which may experience a small decrease. A bioavailablity of 76% has been reported for ketoconazole.
Only 2-4% of the ketoconazole dose is eliminated unchanged in the urine. Over 95% is eliminated through hepatic metabolism.
Ketoconazole has an estimated volume of distribution of 25.41 L or 0.36 L/kg. It distributes widely among the tissues, reaching effective concentrations in the skin, tendons, tears, and saliva. Distribution to vaginal tissue produces concentrations 2.4 times lower than plasma. Penetration into the CNS, bone, and seminal fluid are minimal. Ketoconazole has been found to enter the breast milk and cross the placenta in animal studies.
Ketoconazole has an estimated clearance of 8.66 L/h.
Ketoconazole is rapidly absorbed from the GI tract. Following oral administration, ketoconazole is dissolved in gastric secretions and converted to the hydrochloride salt prior to absorption from the stomach.
The effect of food on the rate and extent of GI absorption of ketoconazole has not been clearly determined. Some clinicians have reported that administration of ketoconazole to fasting individuals results in higher plasma concentrations of the drug than does administration with food. However, the manufacturer states that administration of ketoconazole with food increases the extent of absorption and results in more consistent plasma concentrations of the drug. The manufacturer suggests that food increases absorption of ketoconazole by increasing the rate and/or extent of dissolution of ketoconazole (e.g., by increasing bile secretions) or by delaying stomach emptying.
Ketoconazole is a weak dibasic agent and thus requires acidity for dissolution and absorption.
The bioavailability of oral ketoconazole depends on the pH of the gastric contents in the stomach; an increase in the pH results in decreased absorption of the drug. Decreased bioavailability of ketoconazole has been reported in patients with acquired immunodeficiency syndrome (AIDS), probably because of gastric hypochlorhydria associated with this condition; concomitant administration of dilute hydrochloric acid solution normalized absorption of the drug in these patients.198 Concomitant administration of an acidic beverage may increase bioavailability of oral ketoconazole in some individuals with achlorhydria.
For more Absorption, Distribution and Excretion (Complete) data for KETOCONAZOLE (19 total), please visit the HSDB record page.

Metabolism Metabolites

The major metabolite of ketoconazole appears to be M2, an end product resulting from oxidation of the imidazole moiety. CYP3A4 is known to be the primary contributor to this reaction with some contribution from CYP2D6. Other metabolites resulting from CYP3A4 mediated oxidation of the imidazole moiety include M3, M4, and M5. Ketoconazole may also undergo N-deacetylation to M14, , alkyl oxidation to M7, N-oxidation to M13, or aromatic hydroxylation to M8, or hydroxylation to M9. M9 may further undergo oxidation of the hydroxyl to form M12, N-dealkylation to form M10 with a subsequent N-dealkylation to M15, or may form an iminium ion. No metabolites are known to be active however oxidation metabolites of M14 have been implicated in cytotoxicity.
Ketoconazole is partially metabolized, in the liver, to several inactive metabolites by oxidation and degradation of the imidazole and piperazine rings, by oxidative O-dealkylation, and by aromatic hydroxylation.
Hepatic. Ketoconazole is partially metabolized in the liver to several inactive metabolites by oxidation and degradation of the imidazole and piperazine rings, by oxidative O-dealkylation, and by aromatic hydroxylation. (A625) Half Life: 2 hours

Wikipedia

Ketoconazole

FDA Medication Guides

NIZORAL
KETOCONAZOLE
TABLET;ORAL
JANSSEN PHARMS
07/30/2013

Drug Warnings

/BOXED WARNING/ WARNING. Nizoral Tablets should be used only when other effective antifungal therapy is not available or tolerated and the potential benefits are considered to outweigh the potential risks. Hepatotoxicity: Serious hepatotoxicity, including cases with a fatal outcome or requiring liver transplantation has occurred with the use of oral ketoconazole. Some patients had no obvious risk factors for liver disease. Patients receiving this drug should be informed by the physician of the risk and should be closely monitored. QT Prolongation and Drug Interactions Leading to QT Prolongation: Co-administration of the following drugs with ketoconazole is contraindicated: dofetilide, quinidine, pimozide, cisapride, methadone, disopyramide, dronedarone, ranolazine. Ketoconazole can cause elevated plasma concentrations of these drugs and may prolong QT intervals, sometimes resulting in life-threatening ventricular dysrhythmias such as torsades de pointes.
Transient increases in serum AST, ALT, and alkaline phosphatase concentrations may occur during ketoconazole therapy. Serious hepatotoxicity has occurred in patients receiving oral ketoconazole, including cases that were fatal or required liver transplantation. Hepatotoxicity may be hepatocellular (in most cases), cholestatic, or a mixed pattern of injury. Although ketoconazole-induced hepatotoxicity usually is reversible following discontinuance of the drug, recovery may take several months and rarely death has occurred. Symptomatic hepatotoxicity usually is apparent within the first few months of ketoconazole therapy, but occasionally may be apparent within the first week of therapy. Some patients with ketoconazole-induced hepatotoxicity had no obvious risk factors for liver disease. Serious hepatotoxicity has been reported in patients receiving high oral ketoconazole dosage for short treatment durations and in patients receiving low oral dosage of the drug for long durations. Many of the reported cases of hepatotoxicity occurred in patients who received the drug for the treatment of tinea unguium (onychomycosi or the treatment of chronic, refractory dermatophytoses. Ketoconazole-induced hepatitis has been reported in some children.
Coadministration of a number of CYP3A4 substrates such as dofetilide, quinidine cisapride and pimozide is contraindicated with Nizoral Tablets. Coadministration with ketoconazole can cause elevated plasma concentrations of these drugs and may increase or prolong both therapeutic and adverse effects to such an extent that a potentially serious adverse reaction may occur. For example, increased plasma concentrations of some of these drugs can lead to QT prolongation and sometimes resulting in life-threatening ventricular tachyarrhythmias including occurrences of torsades de pointes, a potentially fatal arrhythmia. Additionally, the following other drugs are contraindicated with Nizoral Tablets: methadone, disopyramide, dronedarone, ergot alkaloids such as dihydroergotamine, ergometrine, ergotamine, methylergometrine, irinotecan, lurasidone, oral midazolam, alprazolam, triazolam, felodipine, nisoldipine, ranolazine, tolvaptan, eplerenone, lovastatin, simvastatin and colchicine.
The use of Nizoral Tablets is contraindicated in patients with acute or chronic liver disease.
For more Drug Warnings (Complete) data for KETOCONAZOLE (46 total), please visit the HSDB record page.

Biological Half Life

Ketoconazole experiences biphasic elimination with the first phase having a half-life of 2 hours and a terminal half life of 8 hours.
Plasma concentrations of ketoconazole appear to decline in a biphasic manner with a half-life of approximately 2 hours in the initial phase and approximately 8 hours in the terminal phase.
Elimination from plasma is biphasic with a half-life of 2 hours during the first 10 hours and 8 hours thereafter.

Use Classification

Human drugs -> Orphan -> Antimycotics for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. Heeres et al., German patent 2804096, eidem, United States of America patents 4144346 and 4223036 (1978, 1979, 1980, all to Janssen).

Analytic Laboratory Methods

Analyte: ketoconazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: ketoconazole; matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid
Analyte: ketoconazole; matrix: pharmaceutical preparation (oral suspension); procedure: liquid chromatography with detection at 223 nm and comparison to standards (chemical purity)
Analyte: ketoconazole; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for KETOCONAZOLE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC determination in human serum.
Analyte: ketoconazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm; limit of detection: 100-200 ng/mL
Analyte: ketoconazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 207 nm; limit of quantitation: 20 ng/mL
Analyte: ketoconazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 226 nm; limit of quantitation: 10 ng/mL
For more Clinical Laboratory Methods (Complete) data for KETOCONAZOLE (9 total), please visit the HSDB record page.

Storage Conditions

Store at controlled room temperature 15 deg - 25 °C (59 deg - 77 °F). Protect from moisture.
Ketoconazole topical cream should be stored at a temperature less than 25 °C and should not be frozen. The cream should not be stored at high temperatures (eg, warmer than 37 °C), since creams generally separate at these temperatures. Ketoconazole 2% shampoo should be stored at temperatures not exceeding 25 °C and should be protected from light; the 1% shampoo should be stored between 2-30 °C and should be protected from light and freezing.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Interactions

Because gastric acidity is necessary for the dissolution and absorption of ketoconazole, concomitant use of drugs that decrease gastric acid output or increase gastric pH (e.g., antacids, antimuscarinics, histamine H2-receptor antagonists, proton-pump inhibitors, sucralfate) may decrease absorption of ketoconazole resulting in decreased plasma concentrations of the antifungal. Concomitant use of antacids, antimuscarinics, histamine H2-receptor antagonists, proton-pump inhibitors (e.g., omeprazole, lanosprazole), or sucralfate is not recommended in patients receiving ketoconazole.
Elevated plasma concentrations of digoxin have been reported in patients receiving ketoconazole. Although it is unclear whether concomitant use of ketoconazole caused these increased concentrations, digoxin concentrations should be monitored closely in patients receiving the antifungal agent.
Like other imidazole derivatives, ketoconazole may enhance the anticoagulant effect of coumarin anticoagulants. When ketoconazole is used concomitantly with these drugs, the anticoagulant effect should be carefully monitored and dosage of the anticoagulant adjusted accordingly.
Concomitant use of mefloquine (single 500-mg dose) and ketoconazole (400 mg once daily for 10 days) in healthy adults increased the mean peak plasma concentration and AUC of mefloquine by 64 and 79%, respectively, and increased the mean elimination half-life of mefloquine from 322 hours to 448 hours. Because of the risk of a potentially fatal prolongation of the corrected QT (QTc) interval, the manufacturer of mefloquine states that ketoconazole should not be used concomitantly with mefloquine or within 15 weeks after the last mefloquine dose.
For more Interactions (Complete) data for KETOCONAZOLE (51 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Experimental Solubility of Ketoconazole, Validation Models, and In vivo Prediction in Human Based on GastroPlus

Afzal Hussain, Mohammad A Altamimi, Sultan Alshehri, Syed Sarim Imam, Usamah Abdulrahman Alnemer, Md Wasimul Haque
PMID: 34184161   DOI: 10.1208/s12249-021-02075-x

Abstract

The study aimed to identify a suitable cosolvent + water mixture for subcutaneous (sub-Q) delivery of ketoconazole (KETO). The solubility was assessed for several dimethyl acetamide (DMA) + water mixtures at T = 293.2 to 318.2 K and pressure P = 0.1 MPa. The experimental solubility (x
) was validated using the Van 't Hoff and Yalkowsky models and functional thermodynamic parameters (enthalpy Δ
H°, entropy Δ
S°, and Gibbs free energy Δ
G°). The in vitro drug release study was performed at physiological pH, and the data served as the input to GastroPlus, which predicted the in vivo performance of KETO dissolved in a DMA + water cosolvent mixture for sub-Q delivery in human. The maximum solubility (mole fraction) of KETO (9.81 × 10
) was obtained for neat DMA at 318.2 K whereas the lowest value (1.7 × 10
) was for pure water at 293.2 K. An apparent thermodynamic analysis based on x
gave positive values for the functional parameters. KETO dissolution requires energy, as evidenced by the high positive values of Δ
H° and Δ
G°. Interestingly, Δ
G° progressively decreased with increasing concentration of DMA in the DMA + water mixture, suggesting that the DMA-based molecular interaction improved the solubilization. Positive values of Δ
G° and Δ
S° for each DMA + water cosolvent mixture corroborated the endothermic and entropy-driven dissolution. GastroPlus predicted better absorption of KETO through sub-Q delivery than oral delivery. Hence, the DMA + water mixture may be a promising system for sub-Q delivery of KETO to control topical and systemic fungal infections.


Development, Optimization, and Antifungal Assessment of Ocular Gel Loaded With Ketoconazole Cubic Liquid Crystalline Nanoparticles

Mahmoud A Elfaky, Alaa Sirwi, Heba H Tolba, Rasheed A Shaik, Nouf M Selmi, Ahlam H Alattas, Raghad S Albreki, Nuha M Alshreef, Heba A Gad
PMID: 33621518   DOI: 10.1016/j.xphs.2021.02.022

Abstract

Ketoconazole is a drug that belongs to azole antifungal group. The current available marketed products of ketoconazole are accompanied with potential drawbacks such as short retention time at the eye surface and eye irritation. The aim of this research is to find a solution for the previously mentioned limitations through loading of ketoconazole within cubosomes (KZ-Cub) to be used as ophthalmic drug delivery systems. Cubosomes properties will help to keep the encapsulated drug in the solubilized form. Further incorporation of cubosomes into biodegradable polymer based gel could prolong the ocular retention time of the drug. Three studied independent variables included glyceryl-mono-oleate, Pluronic-F127 and Polyvinyl alcohol percentage with respect to the dispersion media, while particle size, entrapment efficiency and stability index were the dependent variables that have been evaluated. The optimized cubosomes was assessed for its in-vitro and in-vivo antifungal activity. The prepared gel loaded with KZ-Cub formula had an enhanced permeability, ocular availability, antifungal activity and significant decrease in MIC values compared to commercial one, which reflected the strong impact on the activity of KZ in the management of eye infection.


Updates in adrenal steroidogenesis inhibitors for Cushing's syndrome - A practical guide

Elena V Varlamov, Ashley J Han, Maria Fleseriu
PMID: 33707082   DOI: 10.1016/j.beem.2021.101490

Abstract

Medical therapy is essential in the management of patients with Cushing's syndrome (CS) when curative surgery has failed, surgery is not feasible, when awaiting radiation effect, and in recurrent cases of CS. Steroidogenesis inhibitors have a rapid onset of action and are effective in reducing hypercortisolism, however, adverse effects, including adrenal insufficiency require very close patient monitoring. Osilodrostat is the only steroidogenesis inhibitor to have been assessed in prospective randomized controlled trials and approved for Cushing's disease (CD) by the US Food and Drug Administration and for CS by the European Medical Agency (EMA). Osilodrostat has been shown to be highly effective at maintaining normal urinary free cortisol in patients with CD. Drugs such as metyrapone, ketoconazole (both EMA approved), and etomidate lack prospective evaluation(s). There is, however, considerable clinical experience and retrospective data that show a very wide efficacy range in treating patients with CS. In the absence of head-to-head comparative clinical trials, therapy choice is determined by the specific clinical setting, risk of adverse events, cost, availability, and other factors. In this review practical points to help clinicians who are managing patients with CS being treated with steroidogenesis inhibitors are presented.


Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems

Stéphanie Vanslambrouck, Raphaël Riva, Bernard Ucakar, Véronique Préat, Mick Gagliardi, Daniel G M Molin, Philippe Lecomte, Christine Jérôme
PMID: 33804768   DOI: 10.3390/molecules26061750

Abstract

Poly(ethylene glycol)-
-polyphosphoester (PEG-
-PPE) block copolymer nanoparticles are promising carriers for poorly water soluble drugs. To enhance the drug loading capacity and efficiency of such micelles, a strategy was investigated for increasing the lipophilicity of the PPE block of these PEG-
-PPE amphiphilic copolymers. A PEG-
-PPE copolymer bearing pendant vinyl groups along the PPE block was synthesized and then modified by thiol-ene click reaction with thiols bearing either a long linear alkyl chain (dodecyl) or a tocopherol moiety. Ketoconazole was used as model for hydrophobic drugs. Comparison of the drug loading with PEG-
-PPE bearing shorter pendant groups is reported evidencing the key role of the structure of the pendant group on the PPE backbone. Finally, a first evidence of the biocompatibility of these novel PEG-
-PPE copolymers was achieved by performing cytotoxicity tests. The PEG-
-PPE derived by tocopherol was evidenced as particularly promising as delivery system of poorly water-soluble drugs.


Surface morphology and in vitro leachability of soft liners modified by the incorporation of antifungals for denture stomatitis treatment

Adelaida SÁnchez-Aliaga, Paulo Vitor Farago, Milton Domingos MichÉl, Carolina Yoshi Campos Sugio, Karin Hermana Neppelenbroek, Vanessa Migliorini Urban
PMID: 33656098   DOI: 10.1590/1678-7757-2020-0639

Abstract

To evaluate the surface morphology and in vitro leachability of temporary soft linings modified by the incorporation of antifungals in minimum inhibitory concentrations (MIC) for Candida albicans biofilm.
Specimens of soft lining materials Softone and Trusoft were made without (control) or with the addition of nystatin (Ny), miconazole (Mc), ketoconazole (Ke), chlorhexidine diacetate (Chx), or itraconazole (It) at their MIC for C. albicans biofilm. The surface analyses were performed using Confocal laser scanning microscopy after 24 h, 7 days, or 14 days of immersion in distilled water at 37ºC. In vitro leachability of Chx or Ny from the modified materials was also measured using Ultraviolet visible spectroscopy for up to 14 days of immersion in distilled water at 37ºC. Data (μg/mL) were submitted to ANOVA 1-factor/Bonferroni (α=0.05).
Softone had a more irregular surface than Trusoft. Morphological changes were noted in both materials with increasing immersion time, particularly, in those containing drugs. Groups containing Chx and It presented extremely porous and irregular surfaces. Both materials had biexponential release kinetics. Softone leached a higher concentration of the antifungals than Trusoft (p=0.004), and chlorhexidine was released at a higher concentration than nystatin (p<0.001).
The surface of the soft lining materials changed more significantly with the addition of Chx or It. Softone released a higher concentration of drugs than Trusoft did, guiding the future treatment of denture stomatitis.


Effects of CYP3A inhibitors ketoconazole, voriconazole, and itraconazole on the pharmacokinetics of sunitinib and its main metabolite in rats

Jun Wang, Xiao Cui, Chen Cheng, Yi Wang, Wei Sun, Cheng-Ke Huang, Rui-Jie Chen, Zhe Wang
PMID: 33617800   DOI: 10.1016/j.cbi.2021.109426

Abstract

Sunitinib is a small molecule inhibitor of multiple receptor tyrosine kinases such as platelet derived growth factor receptor, vascular endothelial growth factor receptor, kit receptor and other receptors. The US Food and Drug Administration (FDA) has approved sunitinib for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors. It has been reported that sunitinib was mainly metabolized by CYP3A but its pharmacokinetic interactions have not been revealed. In this study, we investigated whether CYP3A inhibitors (ketoconazole, voriconazole, and itraconazole) could influence the pharmacokinetics of sunitinib and its equipotent metabolite N-desethyl sunitinib in a drug-drug interaction study in Sprague Dawley (SD) rats. The results showed that ketoconazole and voriconazole significantly increased the exposure of sunitinib, decreased the exposure of N-desethyl sunitinib, and inhibited the metabolism of sunitinib in rats. However, itraconazole showed only a weak effect on pharmacokinetics and metabolism. Coadministration of sunitinib with ketoconazole and voriconazole should be avoided if possible or if not, there should be therapeutic drug monitoring of the levels of sunitinib and N-desethyl sunitinib. Therefore, drug-drug interaction should be considered when sunitinib is administered in conjunction with CYP3A inhibitors, which might lead to toxicity.


Medical treatment of recurrent ischaemic priapism: a review of current molecular therapeutics and a new clinical management paradigm

Gregory A Joice, James L Liu, Arthur L Burnett
PMID: 33606327   DOI: 10.1111/bju.15370

Abstract

To examine the current molecular therapeutics in the medical treatment of recurrent ischemic priapism (RIP). To propose a stepwise clinical management paradigm for the treatment of RIP.
We performed a literature search using the PubMed database for the terms 'recurrent ischemic priapism' and 'stuttering priapism' up until December 2020. We assessed pre-clinical and clinical studies regarding medical management of RIP and molecular pathophysiology. Case series and randomized trials were evaluated by study quality and patient outcomes to determine a potential clinical management scheme.
Recent research has fostered an improved understanding of the underlying molecular pathophysiology of RIP that has paved the way forward for developing new therapeutic agents. Medications targeting neurovascular, hormonal and haematological mechanisms associated with RIP show great promise towards remedying this condition. A host of therapeutic agents operating across different mechanistic directions may be implemented according to a clinical management scheme to potentially optimize RIP outcomes.
RIP remains a medically neglected condition with current management focused on treating the acute condition rather than modulating the course of disease. Continued research into the molecular mechanisms of RIP and standardized clinical pathways can improve the quality of care for patients suffering from this condition.


The methylimidazolium ionic liquid M8OI is detectable in human sera and is subject to biliary excretion in perfused human liver

Alistair C Leitch, Ibrahim Ibrahim, Tarek M Abdelghany, Alex Charlton, Clair Roper, Dan Vidler, Jeremy M Palmer, Colin Wilson, David E Jones, Peter G Blain, Matthew C Wright
PMID: 34271081   DOI: 10.1016/j.tox.2021.152854

Abstract

A methylimidizolium ionic liquid (M8OI) was recently found to be contaminating the environment and to be related to and/or potentially a component of an environmental trigger for the autoimmune liver disease primary biliary cholangitis (PBC). The aims of this study were to investigate human exposure to M8OI, hepatic metabolism and excretion. PBC patient and control sera were screened for the presence of M8OI. Human livers were perfused with 50μM M8OI in a closed circuit and its hepatic disposition examined. Metabolism was examined in cultured human hepatocytes and differentiated HepaRG cells by the addition of M8OI and metabolites in the range 10-100 μM. M8OI was detected in the sera from 5/20 PBC patients and 1/10 controls. In perfused livers, M8OI was cleared from the plasma with its appearance - primarily in the form of its hydroxylated (HO8IM) and carboxylated (COOH7IM) products - in the bile. Metabolism was reflected in cultured hepatocytes with HO8IM production inhibited by the cytochrome P450 inhibitor ketoconazole. Further oxidation of HO8IM to COOH7IM was sequentially inhibited by the alcohol and acetaldehyde dehydrogenase inhibitors 4-methyl pyrazole and disulfiram respectively. Hepatocytes from 1 donor failed to metabolise M8OI to COOH7IM over a 24 h period. These results demonstrate exposure to M8OI in the human population, monooxygenation by cytochromes P450 followed by alcohol and acetaldehyde dehydrogenase oxidation to a carboxylic acid that are excreted, in part, via the bile in human liver.


Disseminated and ulcerative basidiobolomycosis simulating a Buruli ulcer in an immunocompetent girl in Southern Benin

Akimath Habib, Christelle D Almeida, Bérénice Degboe, Benjamin Morvant, Marlène Lyne Ganlonon, Ambroise Adeye, Anne Croue, Maxime Kiki, Espoir Sodjinou
PMID: 33520066   DOI: 10.11604/pamj.2020.37.227.20994

Abstract

Basidiobolomycosis is a subcutaneous mycosis, for which non-specific clinical presentation can be a source of diagnostic wandering. A 5-year-old girl was brought for consultation with chronic ulcers of the pelvic limbs evolving for 8 months. The lesions started when the girl was 18 months old with a painless, pruritic nodule of the right buttock, indurated placard following progressive extension to the pelvic limbs, back and abdomen, and secondarily ulcerated in several places. On examination, there was an alteration of the general condition, a large, indurated and erythematous plaque, with sharp edges. On this plaque, there were nodular lesions and necrotic ulcers, with detached margins. The left knee was blocked in flexion. Ziehl staining and polymerase chain reaction for Mycobacterium ulcerans were negative. The histopathological picture was suggestive of basidiobolomycosis. The evolution was favorable after giving her ketoconazole (100mg per day) for 14 weeks associated with surgery and physiotherapy. This clinical case confirms the difficulties in diagnosing basidiobolomycosis, especially in endemic areas of Buruli ulcer.


Transcriptome sequencing revealed the inhibitory mechanism of ketoconazole on clinical

Mingyang Wang, Yan Zhao, Lingfang Cao, Silong Luo, Binyan Ni, Yi Zhang, Zeliang Chen
PMID: 33522156   DOI: 10.4142/jvs.2021.22.e4

Abstract

is a zoonotic disease that can cause dermatophytosis in animals and humans.
In clinical practice, ketoconazole (KTZ) and other imidazole drugs are commonly used to treat
infection, but its molecular mechanism is not completely understood. The antifungal mechanism of KTZ needs to be studied in detail.
In this study, one strain of fungi was isolated from a canine suffering with clinical dermatosis and confirmed as
by morphological observation and sequencing analysis. The clinically isolated
was treated with KTZ and transcriptome sequencing was performed to identify differentially expressed genes in
exposed to KTZ compared with those unexposed thereto.
At half-inhibitory concentration (½MIC), compared with the control group, 453 genes were significantly up-regulated and 326 genes were significantly down-regulated (
< 0.05). Quantitative reverse transcription polymerase chain reaction analysis verified the transcriptome results of RNA sequencing. Gene ontology enrichment analysis and Kyoto Encyclopedia of Genes and Genomes enrichment analysis revealed that the 3 pathways of RNA polymerase, steroid biosynthesis, and ribosome biogenesis in eukaryotes are closely related to the antifungal mechanism of KTZ.
The results indicated that KTZ may change cell membrane permeability, destroy the cell wall, and inhibit mitosis and transcriptional regulation through CYP51, SQL, ERG6, ATM, ABCB1, SC, KER33, RPA1, and RNP genes in the 3 pathways. This study provides a new theoretical basis for the effective control of
infection and the effect of KTZ on fungi.


Explore Compound Types